

Kdm2B-IN-4: A Potent and Selective Inhibitor of Histone Demethylase KDM2B

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Compound of Interest

Compound Name: Kdm2B-IN-4

Cat. No.: B10855400

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Kdm2B-IN-4 is a small molecule inhibitor of the histone lysine demethylase KDM2B (also known as FBXL10 or JHDM1B). Identified as compound 182b in patent WO2016112284A1, this molecule serves as a valuable tool for investigating the biological roles of KDM2B and exploring its potential as a therapeutic target in oncology and other diseases.^[1] This technical guide provides a comprehensive overview of the function of **Kdm2B-IN-4**, including its inhibitory activity, the experimental protocols for its characterization, and its impact on relevant signaling pathways.

Core Function and Mechanism of Action

Kdm2B-IN-4 functions as a potent inhibitor of the enzymatic activity of KDM2B. KDM2B is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases, which are iron (II) and α -ketoglutarate dependent oxygenases. The primary role of KDM2B is to remove methyl groups from histone H3 at lysine 36 (H3K36me₂) and lysine 4 (H3K4me₃). By inhibiting KDM2B, **Kdm2B-IN-4** prevents the demethylation of these histone marks, thereby influencing chromatin structure and gene expression.

The inhibitory activity of **Kdm2B-IN-4** against KDM2B has been quantified, demonstrating its high potency.

Quantitative Data

The inhibitory potency of **Kdm2B-IN-4** against KDM2B was determined through biochemical assays as described in patent WO2016112284A1.

Compound Name	Target	IC50 (nM)
Kdm2B-IN-4 (Compound 182b)	KDM2B	< 100

Experimental Protocols

The following is a detailed description of the biochemical assay used to determine the inhibitory activity of **Kdm2B-IN-4**.

KDM2B Biochemical Assay (AlphaLISA)

This assay quantifies the ability of a compound to inhibit the demethylation of a biotinylated histone H3 peptide by the KDM2B enzyme. The detection of the demethylated product is achieved using AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.

Materials:

- Enzyme: Recombinant human KDM2B (catalytic domain)
- Substrate: Biotinylated histone H3 (1-21) K4me3 peptide
- Cofactors: Ascorbic acid, $(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$, α -ketoglutarate
- Assay Buffer: HEPES, BSA, Tween-20
- Detection Reagents:
 - Streptavidin-coated Donor Beads
 - Anti-unmodified H3K4 antibody conjugated to Acceptor Beads
- Test Compound: **Kdm2B-IN-4** (dissolved in DMSO)

- Plate: 384-well white microplate

Procedure:

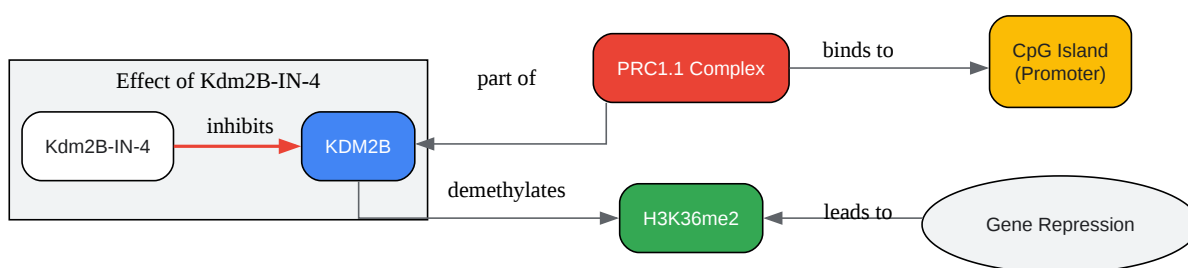
- Compound Preparation: A serial dilution of **Kdm2B-IN-4** is prepared in DMSO and then diluted in assay buffer.
- Enzyme Reaction:
 - Add assay buffer, cofactors, and the diluted test compound to the wells of the microplate.
 - Add the KDM2B enzyme to initiate a pre-incubation period.
 - Add the biotinylated H3K4me3 peptide substrate to start the demethylation reaction.
 - Incubate the reaction mixture at room temperature.
- Detection:
 - Stop the enzymatic reaction by adding a solution containing EDTA and the AlphaLISA Acceptor Beads.
 - Add the Streptavidin-coated Donor Beads.
 - Incubate the plate in the dark to allow for bead proximity binding.
- Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of demethylated substrate.
- Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Biological Context

KDM2B is implicated in various cellular processes and signaling pathways, primarily through its role in transcriptional regulation. By inhibiting KDM2B, **Kdm2B-IN-4** is expected to modulate these pathways.

KDM2B-Mediated Transcriptional Repression

KDM2B is a component of a variant Polycomb Repressive Complex 1 (PRC1.1). It is recruited to CpG islands in gene promoters, where it demethylates H3K36me2, a mark associated with active transcription. This action facilitates gene silencing. Inhibition of KDM2B by **Kdm2B-IN-4** would be expected to maintain H3K36me2 levels, thereby preventing the repression of target genes.

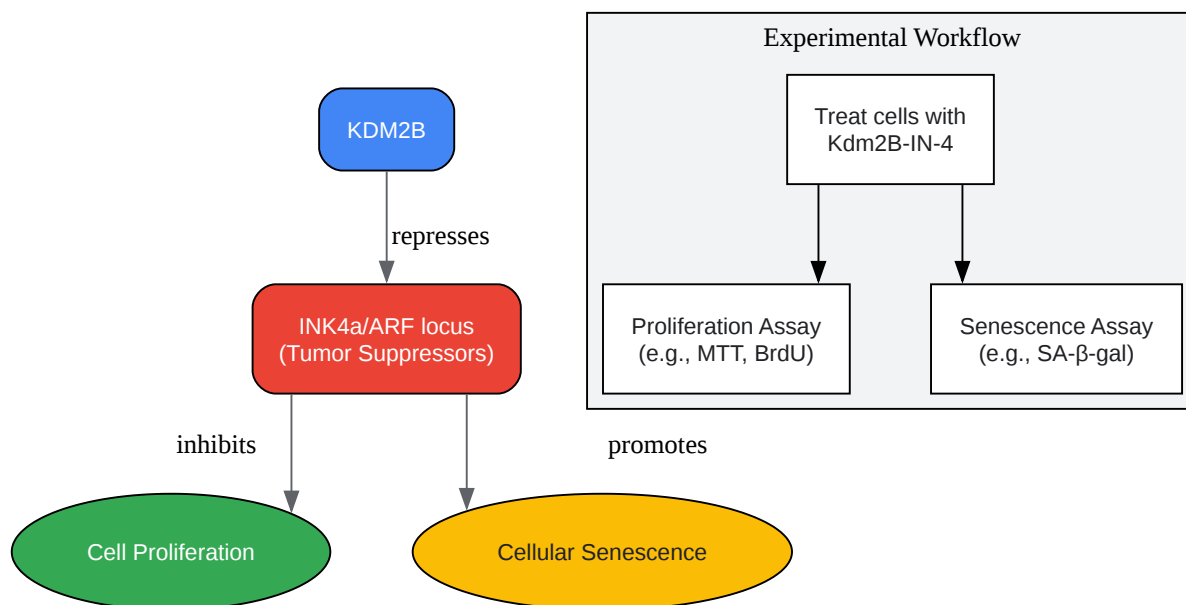


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KDM2B-mediated transcriptional repression and its inhibition by **Kdm2B-IN-4**.

Role in Cellular Proliferation and Senescence

KDM2B has been shown to play a role in promoting cell proliferation and bypassing cellular senescence. It achieves this, in part, by repressing the expression of tumor suppressor genes such as those in the INK4a/ARF locus. By inhibiting KDM2B, **Kdm2B-IN-4** may lead to the re-expression of these genes, resulting in decreased cell proliferation and induction of senescence.



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Role of KDM2B in cell proliferation and senescence, and a suggested experimental workflow.

Conclusion

Kdm2B-IN-4 is a potent and valuable chemical probe for studying the functions of the histone demethylase KDM2B. Its ability to inhibit KDM2B with high potency allows for the detailed investigation of the downstream consequences of this inhibition on gene expression, cell signaling, and various cellular phenotypes. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in targeting KDM2B for therapeutic intervention. Further studies are warranted to fully elucidate the cellular effects of **Kdm2B-IN-4** and to explore its potential in preclinical models of disease.

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References

- 1. medchemexpress.com [medchemexpress.com]
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